![molecular formula C25H23ClN6O B2406446 [1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone CAS No. 1326891-23-9](/img/structure/B2406446.png)
[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a pyridinyl group, a 1,2,3-triazolyl group, and a piperazinyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of these groups suggests that the compound could have interesting chemical properties .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution, while the piperazinyl group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups .Applications De Recherche Scientifique
Anti-Tubercular Activity
This compound has been investigated for its potential as an anti-tubercular agent. Researchers designed and synthesized a series of novel derivatives, including the compound , and evaluated their activity against Mycobacterium tuberculosis H37Ra . Among these derivatives, several exhibited significant anti-tubercular activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, these compounds were found to be non-toxic to human cells, making them promising candidates for further development.
Trazodone-Related Applications
The compound’s structure suggests a resemblance to trazodone, a medication primarily used to treat depression and anxiety. While the specific applications of this similarity are not explicitly documented, it may be worth exploring its potential in related therapeutic areas .
Pyrazine and Pyrazinamide Analogs
Given its pyrazine-based structure, this compound shares similarities with pyrazinamide (PZA), a front-line prodrug used in tuberculosis (TB) treatment. Analogues of PZA have demonstrated higher anti-TB activity against Mycobacterium tuberculosis H37Rv. For instance, compounds like N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and 5-(tert-butyl)-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide exhibited potent anti-mycobacterial effects . Further exploration of this compound’s anti-TB potential is warranted.
Novel 2-Alkyloxypyridine-3-carbonitriles
The compound’s linkage to pyrenyl-pyrazole functions suggests potential applications in novel chemical structures. Researchers have synthesized related compounds via reactions with different methyl aryl ketones. While the exact applications remain to be elucidated, spectroscopic and elemental analyses confirm their existence .
Docking Studies and Molecular Interactions
The compound’s suitability for further development can be assessed through docking studies, which reveal its interactions with relevant targets. Investigating its binding affinity and potential mechanisms of action may guide future research.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN6O/c1-18-4-2-6-22(16-18)30-12-14-31(15-13-30)25(33)23-24(19-5-3-11-27-17-19)32(29-28-23)21-9-7-20(26)8-10-21/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLGESOIEFBCEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

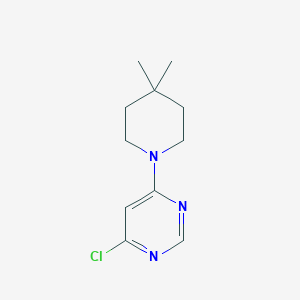

![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406366.png)
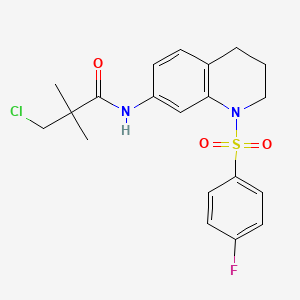
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2406369.png)
![N-(2-methoxyphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2406371.png)
![6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2406373.png)
![ethyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406374.png)
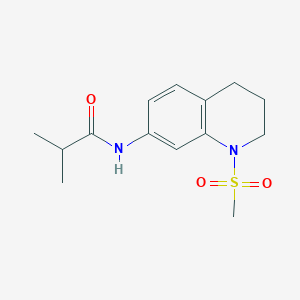
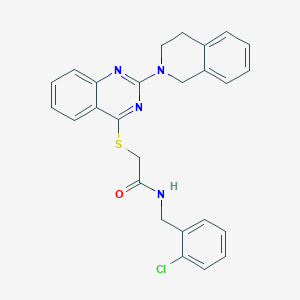
![Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2406380.png)
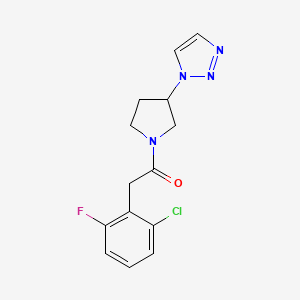
![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2406383.png)
![{[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2406385.png)